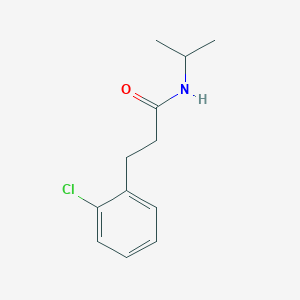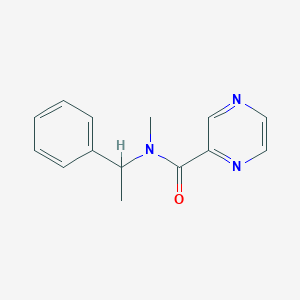
N-butan-2-yl-4-phenylsulfanylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butan-2-yl-4-phenylsulfanylbutanamide, also known as BPSB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BPSB belongs to the class of amides and is synthesized by the reaction of 4-phenylsulfanylbutanoyl chloride with n-butylamine.
Wirkmechanismus
The mechanism of action of N-butan-2-yl-4-phenylsulfanylbutanamide is not fully understood. However, it has been proposed that N-butan-2-yl-4-phenylsulfanylbutanamide exerts its therapeutic effects by inhibiting the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. N-butan-2-yl-4-phenylsulfanylbutanamide has also been found to modulate the activity of ion channels and receptors involved in pain perception.
Biochemical and Physiological Effects:
N-butan-2-yl-4-phenylsulfanylbutanamide has been found to exhibit anti-inflammatory and analgesic effects in various animal models. It has also been shown to reduce oxidative stress and improve cognitive function in animal models of neurodegenerative diseases. Additionally, N-butan-2-yl-4-phenylsulfanylbutanamide has been found to inhibit the proliferation of cancer cells and induce apoptosis in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-butan-2-yl-4-phenylsulfanylbutanamide is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. Additionally, N-butan-2-yl-4-phenylsulfanylbutanamide has been found to exhibit low toxicity and good solubility in water, which makes it suitable for in vivo studies. However, one of the limitations of N-butan-2-yl-4-phenylsulfanylbutanamide is its limited bioavailability, which may limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the research and development of N-butan-2-yl-4-phenylsulfanylbutanamide. One potential direction is to investigate the use of N-butan-2-yl-4-phenylsulfanylbutanamide in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Another potential direction is to explore the use of N-butan-2-yl-4-phenylsulfanylbutanamide as a tool for studying the mechanisms of pain perception and inflammation. Additionally, further studies are needed to elucidate the mechanism of action of N-butan-2-yl-4-phenylsulfanylbutanamide and to optimize its pharmacokinetic properties for therapeutic use.
Conclusion:
N-butan-2-yl-4-phenylsulfanylbutanamide, or N-butan-2-yl-4-phenylsulfanylbutanamide, is a chemical compound that has shown promising therapeutic potential in various fields of medicine. Its anti-inflammatory, analgesic, and antioxidant properties, as well as its potential use in the treatment of cancer and neurodegenerative diseases, make it an attractive target for further research and development. However, more studies are needed to fully understand its mechanism of action and to optimize its pharmacokinetic properties for therapeutic use.
Synthesemethoden
The synthesis of N-butan-2-yl-4-phenylsulfanylbutanamide involves the reaction of 4-phenylsulfanylbutanoyl chloride with n-butylamine. The reaction takes place in the presence of a base such as triethylamine or sodium hydroxide. The resulting product is a white crystalline solid that is purified by recrystallization. The yield of the reaction is typically around 70-80%.
Wissenschaftliche Forschungsanwendungen
N-butan-2-yl-4-phenylsulfanylbutanamide has been studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anti-inflammatory, analgesic, and antioxidant properties. N-butan-2-yl-4-phenylsulfanylbutanamide has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the proliferation of cancer cells. Additionally, N-butan-2-yl-4-phenylsulfanylbutanamide has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-butan-2-yl-4-phenylsulfanylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NOS/c1-3-12(2)15-14(16)10-7-11-17-13-8-5-4-6-9-13/h4-6,8-9,12H,3,7,10-11H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVURRXUQIVHZIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CCCSC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butan-2-yl-4-phenylsulfanylbutanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(5-methylfuran-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7514804.png)
![6-[cyclohexyl(methyl)amino]-N,N-di(propan-2-yl)pyridine-3-sulfonamide](/img/structure/B7514815.png)


![2-(2-Bicyclo[2.2.1]heptanyl)-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone](/img/structure/B7514836.png)

![[3-(Hydroxymethyl)piperidin-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B7514850.png)



![N-[1-(5-methylfuran-2-yl)ethyl]benzamide](/img/structure/B7514870.png)
![5-[(3-Methylpiperidin-1-yl)methyl]-3-thiophen-3-yl-1,2,4-oxadiazole](/img/structure/B7514884.png)
